N-(2-fluoroethyl)cyclopentanaminehydrochloride

Description

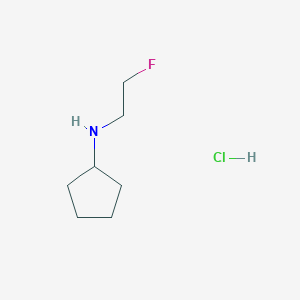

N-(2-Fluoroethyl)cyclopentanamine hydrochloride is a fluorinated amine derivative featuring a cyclopentane ring linked to a 2-fluoroethylamine group.

Properties

Molecular Formula |

C7H15ClFN |

|---|---|

Molecular Weight |

167.65 g/mol |

IUPAC Name |

N-(2-fluoroethyl)cyclopentanamine;hydrochloride |

InChI |

InChI=1S/C7H14FN.ClH/c8-5-6-9-7-3-1-2-4-7;/h7,9H,1-6H2;1H |

InChI Key |

JAGHQTYJCAAXGK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NCCF.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoroethyl)cyclopentanamine hydrochloride typically involves the reaction of cyclopentanamine with 2-fluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of N-(2-fluoroethyl)cyclopentanamine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including crystallization and filtration, to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoroethyl)cyclopentanamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its amine form.

Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: N-(2-fluoroethyl)cyclopentanamine N-oxide.

Reduction: Cyclopentanamine.

Substitution: N-(2-azidoethyl)cyclopentanamine.

Scientific Research Applications

N-(2-fluoroethyl)cyclopentanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects in treating certain neurological disorders.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluoroethyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Fluorine Substitution Patterns

- N-(2,2-Difluoroethyl)cyclopropanamine Hydrochloride (CAS 1010097-90-1): Structure: Cyclopropane ring with a 2,2-difluoroethyl group. Molecular Formula: C₅H₁₀ClF₂N vs. C₇H₁₃ClFN for the target compound. Applications: Used in exploratory medicinal chemistry for central nervous system (CNS) targets .

- N-[1-(2-Fluorophenyl)ethyl]cyclopentanamine Hydrochloride: Structure: Aromatic 2-fluorophenyl group attached to the ethylamine chain. This contrasts with the aliphatic fluoroethyl group in the target compound, which may prioritize hydrophobic interactions .

Cycloalkane Ring Modifications

- N-(Cyclopropylmethyl)-2,2-difluoroethanamine Hydrochloride (CAS 1384430-62-9): Structure: Cyclopropane ring instead of cyclopentane. The smaller ring size also reduces steric bulk, possibly improving target engagement in constrained binding pockets .

- N-(2-Methoxyethyl)cyclopentanamine Hydrochloride (CAS 1235440-39-7): Structure: Methoxyethyl substituent replaces fluoroethyl. Molecular Formula: C₈H₁₈ClNO (MW 179.69) vs. C₇H₁₃ClFN (MW 161.64) for the target compound. Impact: The methoxy group enhances hydrophilicity, reducing blood-brain barrier penetration but improving aqueous solubility for intravenous formulations .

Alkyl Chain Variations

N-Propylcyclopentanamine Hydrochloride :

N-(2-Phenylethyl)cyclopentanamine Hydrochloride :

- Structure : Phenylethyl substituent introduces aromaticity.

- Impact : The phenyl group enables π-π interactions, useful in kinase or G-protein-coupled receptor (GPCR) targeting. However, increased hydrophobicity may lead to off-target effects .

Biological Activity

Chemical Structure and Properties

N-(2-fluoroethyl)cyclopentanamine hydrochloride is characterized by its unique cyclopentane structure modified with a fluoroethyl group. This modification may influence its interaction with biological targets, enhancing its pharmacological profile.

Molecular Formula

- Chemical Formula : CHClF

- Molecular Weight : 165.62 g/mol

Antitumor Activity

Recent studies have explored the antitumor potential of various compounds, including those structurally related to N-(2-fluoroethyl)cyclopentanamine hydrochloride. For instance, a novel farnesyltransferase inhibitor demonstrated significant cytotoxicity against several cancer cell lines, indicating that similar compounds could exhibit comparable effects.

Table 1: Antitumor Activity Comparison

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| N-(2-fluoroethyl)cyclopentanamine hydrochloride | A549 (Lung) | TBD | TBD |

| Novel Farnesyltransferase Inhibitor IMB-1406 | HepG2 (Liver) | 99.98 | 6.92 |

| Sunitinib | HepG2 (Liver) | 98.61 | 7.60 |

Note: TBD indicates that specific data for N-(2-fluoroethyl)cyclopentanamine hydrochloride is currently unavailable and requires further investigation.

The mechanism by which N-(2-fluoroethyl)cyclopentanamine hydrochloride exerts its biological effects is still under investigation. However, compounds with similar structures have been shown to induce apoptosis in cancer cells by affecting cell cycle regulation and mitochondrial pathways.

Case Study: Apoptosis Induction

In a study involving a related compound, it was found that treatment led to:

- Cell Cycle Arrest : Increased S-phase population in HepG2 cells.

- Mitochondrial Dysfunction : Alterations in pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

- Caspase Activation : Concentration-dependent activation of caspase-3.

Pharmacological Profile

The pharmacological profile of N-(2-fluoroethyl)cyclopentanamine hydrochloride suggests it may act as an effective agent against various malignancies. Its interaction with key signaling pathways involved in cell proliferation and survival is a focal point for ongoing research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.